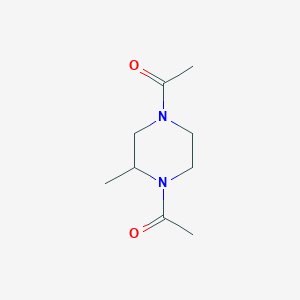![molecular formula C15H23NO2 B14671936 1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol CAS No. 38912-99-1](/img/structure/B14671936.png)
1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol is a complex organic compound featuring a pyrrolidine ring, a methoxyphenyl group, and a propanol side chain
Preparation Methods
The synthesis of 1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Methoxyphenyl Group:
Addition of the Propanol Side Chain: The final step involves the addition of the propanol side chain, which can be achieved through various methods such as Grignard reactions or reduction of corresponding ketones
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or amines
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction will produce alcohols.
Scientific Research Applications
1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in drug development for treating various diseases.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol can be compared with similar compounds such as:
Methedrone: A compound with a similar methoxyphenyl group but different functional groups, used as a recreational drug.
Mephedrone: Another related compound with similar structural features but different pharmacological properties.
Pyrrolidine Derivatives: Various derivatives of pyrrolidine with different substituents, used in medicinal chemistry for their biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
38912-99-1 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
1-[3-(3-methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol |
InChI |
InChI=1S/C15H23NO2/c1-4-14(17)15(8-9-16(2)11-15)12-6-5-7-13(10-12)18-3/h5-7,10,14,17H,4,8-9,11H2,1-3H3 |
InChI Key |
PDBTYZXNMLGGRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1(CCN(C1)C)C2=CC(=CC=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


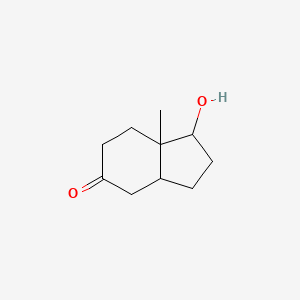

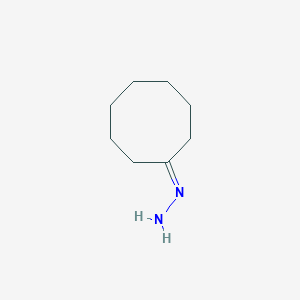

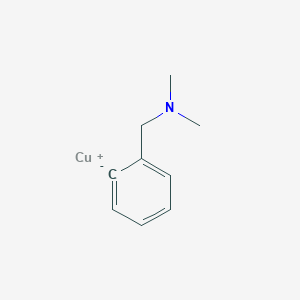
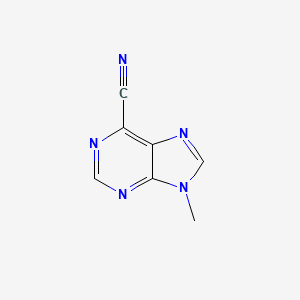
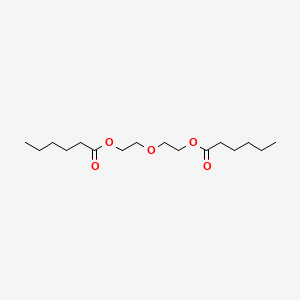
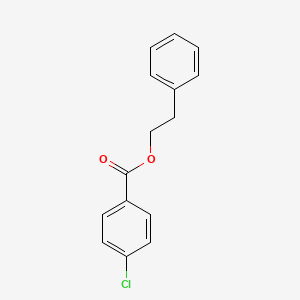
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)
![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)

